molecular formula C18H39NSn B14191229 Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- CAS No. 833698-63-8

Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-

Cat. No.: B14191229
CAS No.: 833698-63-8
M. Wt: 388.2 g/mol
InChI Key: IUVIPOGTYLZURA-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-: is a chemical compound that belongs to the class of organotin compounds. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group and a tributylstannyl group. The (2S) designation indicates the stereochemistry of the molecule, specifying that the configuration around the second carbon atom is in the S (sinister, left) form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- typically involves the reaction of a pyrrolidine derivative with a tributylstannyl reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The tributylstannyl group can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to remove the tributylstannyl group, yielding the corresponding pyrrolidine derivative.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Tin oxides and the corresponding oxidized pyrrolidine derivative.

    Reduction: The corresponding pyrrolidine derivative without the tributylstannyl group.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is used to develop bioactive molecules with potential therapeutic applications. The pyrrolidine ring is a common scaffold in drug design due to its ability to interact with biological targets.

Industry: In the industrial sector, Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used in the production of polymers and materials with specific properties. Its organotin component can impart stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tributylstannyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without any substituents.

    1-Ethylpyrrolidine: A simpler derivative with only an ethyl group.

    2-(Tributylstannyl)pyrrolidine: A derivative with only the tributylstannyl group.

Uniqueness: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is unique due to the combination of the ethyl and tributylstannyl groups, which confer specific chemical and physical properties. The stereochemistry (2S) also plays a crucial role in its reactivity and interaction with biological targets.

Properties

CAS No.

833698-63-8

Molecular Formula

C18H39NSn

Molecular Weight

388.2 g/mol

IUPAC Name

tributyl-[(2S)-1-ethylpyrrolidin-2-yl]stannane

InChI

InChI=1S/C6H12N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h5H,2-4,6H2,1H3;3*1,3-4H2,2H3;

InChI Key

IUVIPOGTYLZURA-UHFFFAOYSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1CC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCN1CC

Origin of Product

United States

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